4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine
Description
4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine is a pyrimidine derivative characterized by methoxy groups at positions 4 and 6 of the pyrimidine ring and a substituted amine group at position 2. This compound shares a core pyrimidine scaffold with several bioactive molecules, making it a subject of interest in medicinal chemistry and drug design . Its molecular formula is C₁₅H₁₇N₃O₃, with a molecular weight of 299.32 g/mol.
Properties
IUPAC Name |
4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-18-11-7-5-4-6-10(11)9-15-14-16-12(19-2)8-13(17-14)20-3/h4-8H,9H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPVVMIJSWHYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=CC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine typically involves multiple steps. One common method starts with the reaction of 4,6-dihydroxy-2-methylthiopyrimidine with phosphorus oxychloride under nitrogen protection. The resulting product, 4,6-dichloro-2-methylthiopyrimidine, is then reacted with sodium methoxide in methanol to yield 4,6-dimethoxy-2-methylthiopyrimidine. Finally, the methylthio group is oxidized using hydrogen peroxide in the presence of a catalyst to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Sodium methoxide in methanol is often used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Amino-4,6-Dimethoxypyrimidine
- Structure : Lacks the N-(2-methoxybenzyl) group, retaining only the 4,6-dimethoxy-pyrimidin-2-amine core.
- Molecular Formula : C₆H₉N₃O₂.
- Molecular Weight : 155.15 g/mol.
- Key Differences : Simpler structure due to the absence of the benzyl substituent. This compound is often used as a precursor in synthesizing more complex pyrimidine derivatives. It has been referenced in crystallography studies and synthetic protocols .
NBOMe Series (e.g., 25I-NBOMe)
- Structure : Phenethylamine core with a 2,5-dimethoxy-4-substituted phenyl group and an N-(2-methoxybenzyl) substituent.
- Example: 25I-NBOMe (C₁₉H₂₂INO₃).
- Molecular Weight : 427.29 g/mol.
- Key Differences: While sharing the N-(2-methoxybenzyl) group, NBOMe compounds are phenethylamines with potent serotonergic activity (5-HT₂A receptor agonists). They are notorious for hallucinogenic effects, contrasting with the pyrimidine-based target compound, which lacks documented psychoactive properties .
Pyrrolopyrimidine Derivatives (e.g., Compound 1 from )
- Structure : 5-(2-Methoxyphenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
- Molecular Formula : C₁₅H₁₆N₄O.
- Molecular Weight : 268.32 g/mol.
- Key Differences : Features a fused pyrrolopyrimidine core and a 2-methoxyphenyl substituent. These compounds, evaluated for antiparasitic activity against Chagas disease, highlight how core heterocycle modifications (e.g., pyrrole fusion) influence bioactivity compared to the simpler pyrimidine scaffold of the target compound .
N-(4,6-Dimethylpyrimidin-2-yl)-1H-Benzimidazol-2-Amine
- Structure : Combines a 4,6-dimethylpyrimidine with a benzimidazole group.
- Molecular Formula : C₁₂H₁₃N₅.
- Molecular Weight : 235.27 g/mol.
- This derivative has been structurally characterized via X-ray crystallography, emphasizing its stability in solid-state applications .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Pyrimidine | C₁₅H₁₇N₃O₃ | 299.32 | 4,6-Dimethoxy, N-(2-methoxybenzyl) |
| 2-Amino-4,6-dimethoxypyrimidine | Pyrimidine | C₆H₉N₃O₂ | 155.15 | 4,6-Dimethoxy |
| 25I-NBOMe | Phenethylamine | C₁₉H₂₂INO₃ | 427.29 | 2,5-Dimethoxy-4-iodo, N-(2-methoxybenzyl) |
| Pyrrolopyrimidine (Compound 1) | Pyrrolopyrimidine | C₁₅H₁₆N₄O | 268.32 | 5-(2-Methoxyphenyl), 4,6-Dimethyl |
| N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | Pyrimidine-Benzimidazole | C₁₂H₁₃N₅ | 235.27 | 4,6-Dimethyl, Benzimidazole |
Table 2: Functional and Pharmacological Insights
| Compound Name | Known Activity/Application | Structural Advantages | Limitations |
|---|---|---|---|
| Target Compound | Undocumented (potential kinase inhibition inferred from analogs) | Methoxy groups enhance solubility and binding | Lack of explicit bioactivity data |
| NBOMe Series | Potent 5-HT₂A agonists (hallucinogens) | High receptor affinity | Severe toxicity risks |
| Pyrrolopyrimidine Derivatives | Antiparasitic (Chagas disease) | Fused ring system enhances stability | Limited scope outside antiparasitic use |
| 2-Amino-4,6-dimethoxypyrimidine | Synthetic precursor | Simple, scalable synthesis | Low bioactivity as a standalone compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
